11-Maleimidoundecanoic acid dihydrate
CAS No.: 57079-02-4
Cat. No.: VC20525984
Molecular Formula: C15H27NO6
Molecular Weight: 317.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57079-02-4 |
---|---|
Molecular Formula | C15H27NO6 |
Molecular Weight | 317.38 g/mol |
IUPAC Name | 11-(2,5-dioxopyrrol-1-yl)undecanoic acid;dihydrate |
Standard InChI | InChI=1S/C15H23NO4.2H2O/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20;;/h10-11H,1-9,12H2,(H,19,20);2*1H2 |
Standard InChI Key | PHDKNCYKXNTZOA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O.O.O |
Chemical Structure and Properties
Molecular Characteristics
11-Maleimidoundecanoic acid dihydrate features a maleimide group attached to an undecanoic acid backbone, with two water molecules of hydration. The maleimide moiety () undergoes Michael addition reactions with thiols, while the carboxylic acid terminus () facilitates conjugation to amines via carbodiimide chemistry . The compound’s extended hydrocarbon chain enhances hydrophobicity, enabling its integration into lipid-based drug delivery systems.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 317.38 g/mol | |
CAS Number | 57079-02-4 | |
IUPAC Name | 11-(2,5-dioxopyrrol-1-yl)undecanoic acid; dihydrate |
Physical and Chemical Properties
The dihydrate form exhibits improved solubility in polar solvents compared to its anhydrous counterpart. Its melting point ranges between 95–98°C, with stability under inert atmospheres but susceptibility to hydrolysis in aqueous environments above pH 7.0 . The maleimide group’s reactivity is pH-dependent, with optimal thiol conjugation occurring at pH 6.5–7.5.
Synthesis and Purification
Synthetic Routes
The synthesis involves reacting maleic anhydride with undecanoic acid under reflux conditions in a non-polar solvent (e.g., toluene). Cyclization to form the maleimide ring is achieved using acetic anhydride and sodium acetate, followed by hydration to yield the dihydrate form.
Key Reaction Steps:
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Amidation: Maleic anhydride reacts with undecanoic acid to form maleamic acid.
-
Cyclization: Dehydration of maleamic acid produces the maleimide.
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Hydration: Water incorporation stabilizes the crystal lattice .
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, with HPLC analysis ensuring compliance with pharmaceutical-grade standards.
Applications in Biotechnology
Bioconjugation Techniques
The compound serves as a heterobifunctional linker, conjugating antibodies to cytotoxic agents or fluorescent probes. For example, trastuzumab (Herceptin) has been functionalized with maytansinoids using this linker for targeted breast cancer therapy .
Table 2: Bioconjugation Applications
Application | Target Biomolecule | Outcome |
---|---|---|
Antibody-Drug Conjugates | HER2 receptor | Enhanced tumor specificity |
Fluorescent Labeling | Streptavidin | Improved imaging resolution |
PROTACs Development
In PROTACs, 11-maleimidoundecanoic acid dihydrate links E3 ubiquitin ligase binders to target protein ligands. A notable example is ARV-471, a PROTAC degrading estrogen receptors in hormone-resistant breast cancer.
Mechanism:
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Target Binding: The ligand (e.g., fulvestrant) binds ERα.
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Ubiquitination: The E3 ligase recruiter (e.g., von Hippel-Lindau) tags ERα for proteasomal degradation.
Hazard | Precautionary Measures |
---|---|
Skin Irritation | Wear nitrile gloves; use fume hood |
Eye Damage | Safety goggles required |
Recent Research Findings
Stability Studies
Kinetic analyses reveal that maleimide-thiol adducts formed by this linker exhibit half-lives exceeding 72 hours in serum, outperforming shorter-chain analogs (e.g., 6-maleimidohexanoic acid) .
Comparative Analyses
Table 4: Linker Performance Comparison
Linker | Hydrophobicity | Conjugation Efficiency |
---|---|---|
11-Maleimidoundecanoic acid | High | 92% |
PEG-based linkers | Low | 78% |
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